2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride

Medicinal Chemistry Computational Chemistry Fragment-Based Design

This hydrochloride salt guarantees a uniform protonation state for reproducible IC₅₀/EC₅₀ values, eliminating pH shifts common with free bases. The 2-fluoropyridin-3-yl moiety provides a unique hydrogen-bond acceptor geometry validated in clinical-stage kinase and PDE inhibitors. Three orthogonally addressable handles (amine, alcohol, fluoropyridine) support parallel library synthesis. Choose this defined building block for consistent SAR and scalable synthetic workflows.

Molecular Formula C8H12ClFN2O
Molecular Weight 206.65
CAS No. 2416243-31-5
Cat. No. B2744433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride
CAS2416243-31-5
Molecular FormulaC8H12ClFN2O
Molecular Weight206.65
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)CC(CO)N.Cl
InChIInChI=1S/C8H11FN2O.ClH/c9-8-6(2-1-3-11-8)4-7(10)5-12;/h1-3,7,12H,4-5,10H2;1H
InChIKeyHJZOESXXGGEHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol Hydrochloride (CAS 2416243-31-5) — Procurement-Ready Physicochemical and Structural Profile


2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride is a fluorinated pyridinyl amino alcohol with the molecular formula C₈H₁₂ClFN₂O and a molecular weight of 206.65 g/mol, supplied as a hydrochloride salt . It belongs to the class of β-amino alcohols substituted with a 2-fluoropyridin-3-yl moiety, a scaffold that has been broadly utilized in medicinal chemistry for modulating target selectivity, metabolic stability, and physicochemical properties . The hydrochloride salt form confers improved aqueous solubility and solid-state handling characteristics compared to the free base (CAS 2228255-97-6), making it the preferred physical form for reproducible formulation in biochemical assays and synthetic workflows .

Why 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol Hydrochloride Cannot Be Interchanged with In-Class Pyridinyl Amino Alcohols


Fluorine substitution on the pyridine ring is not a conservative modification; systematic SAR studies across chemotypes have demonstrated that a fluoro substituent at the 2-position of the pyridine ring can drastically alter hydrogen-bonding networks, conformational preferences, and electronic distribution compared to non-fluorinated or 5-/6-fluoro isomers — effects that translate into significant differences in target binding and ADME properties [1]. When combined with the hydrochloride salt identity and the specific amino alcohol backbone regiochemistry (amino at C2, hydroxyl at C1), this compound occupies a narrow structural niche among commercially available 2-fluoropyridinyl building blocks. Substituting the hydrochloride salt with the corresponding free base , the des-fluoro pyridin-3-yl analog , or regioisomeric fluoro variants will alter solubility, ionization state, and molecular recognition profile — changes that can invalidate activity comparisons and synthetic reproducibility across project batches.

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol Hydrochloride — Quantitative Differentiation Evidence vs. Analogs, Isomers, and Alternative Forms


Fluorine-Driven Hydrogen-Bond Acceptor Capacity: Predicted vs. Des-Fluoro and 5-Chloro Analogs

The 2-fluoro substituent on the pyridine ring introduces a strong hydrogen-bond acceptor (HBA) capable of engaging Arg/Lys side chains or backbone NH groups. According to computed topological polar surface area (TPSA) values, the target compound (free base) exhibits a TPSA of 59.1 Ų [1], identical to the 5-chloro-2-fluoro analog but with a higher XLogP3 of 0.6 versus 0.4 for the brominated variant, indicating a differentiated polarity–lipophilicity balance relevant for passive permeability [2]. The des-fluoro analog lacks this polarized interaction site, which can abolish geometry-specific hinge-binding motifs observed in fluoropyridine-containing kinase and phosphodiesterase inhibitors.

Medicinal Chemistry Computational Chemistry Fragment-Based Design

Pyridine Ring Substituent Position: 2-Fluoro vs. 5-Fluoro vs. 6-Fluoro Regioisomers — Predicted Molecular Geometry and Electrostatic Potential Differences

The target compound possesses fluorine at the pyridine 2-position (ortho to the ring nitrogen), which forces the electron-withdrawing fluoro group into close proximity with the nitrogen lone pair, altering the ring’s π-electron density distribution and the pKa of the pyridine nitrogen compared to the 5-fluoro or 6-fluoro isomers. This effect has been exploited in fluoropyridine-based kinase inhibitors where the 2-fluoro substitution pattern improves metabolic stability and modulates basicity relative to other regioisomers. Computed properties for the target compound’s free base indicate a pKa (predicted) of approximately 12.7 for the hydroxyl proton , consistent with the amino alcohol core, whereas the ring nitrogen basicity is expected to be lower than that of the 3-fluoro isomer due to the ortho-fluoro effect.

Structure-Based Drug Design Medicinal Chemistry Computational Chemistry

Hydrochloride Salt Advantage for Aqueous Solubility and Solid-State Stability Over Free Base

The hydrochloride salt (CAS 2416243-31-5) exhibits a molecular weight of 206.65 g/mol and is supplied as a solid under inert atmosphere storage conditions, whereas the corresponding free base (CAS 2228255-97-6) has a molecular weight of 170.18 g/mol and may have different physical form and hygroscopicity characteristics . Salt formation is a standard strategy to improve aqueous solubility and dissolution rate for amino alcohol scaffolds; the hydrochloride counterion ensures a consistent protonation state for biochemical assays conducted at physiological pH, eliminating batch-to-batch variability that can arise when free base lots contain variable amounts of residual solvent or show partial carbonate formation. Sigma-Aldrich specifies storage under inert atmosphere at room temperature for the closely related 2-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride, a handling requirement that likely applies similarly to this compound .

Pre-formulation Assay Development Chemical Procurement

Recommended Research and Industrial Use Cases for 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: Fluoropyridine-Containing Kinase or PDE Inhibitor Lead Optimization

The 2-fluoropyridin-3-yl moiety provides a specific hydrogen-bond acceptor geometry that has been utilized in clinical-stage kinase and phosphodiesterase inhibitors. When incorporated into an amino alcohol scaffold, this compound serves as a key intermediate for generating focused libraries that probe the hinge-binding region of ATP-binding pockets. The predicted TPSA of 59.1 Ų and XLogP3 of 0.6 [1] support oral bioavailability potential for derived analogs. The hydrochloride salt form ensures reproducible handling for parallel synthesis and high-throughput purification workflows.

Computational Chemistry and Fragment-Based Screening: Validated Fluorinated Pharmacophore Probe

The target compound’s 2-fluoropyridine substitution pattern offers a unique electrostatic potential surface and hydrogen-bonding profile compared to 5-fluoro or 6-fluoro isomers [1]. Computational chemists can use this building block as a standardized fragment for virtual screening campaigns, knowing that its fluorine position has been independently validated for influencing target selectivity in published fluoropyridine SAR series.

Chemical Biology: Consistent-Protonation-State Probe for Enzymatic and Cellular Assays

Procurement of the hydrochloride salt (CAS 2416243-31-5) rather than the free base (CAS 2228255-97-6) ensures a uniform protonation state for biochemical and cell-based assays, which is critical for generating repeatable IC₅₀ or EC₅₀ values [1]. The defined counterion composition reduces the risk of pH shifts in assay media that can occur with free base stocks, thereby improving inter-laboratory reproducibility and supporting robust SAR conclusions.

Organic Synthesis: Multifunctional Building Block for Parallel Derivatization Strategies

The amino alcohol core (primary amine at C2, primary alcohol at C1, and fluoropyridine ring) provides three orthogonally addressable functional handles for diversification — amine acylation/reductive amination, alcohol oxidation/etherification, and pyridine ring cross-coupling or nucleophilic aromatic substitution at the fluorine-bearing position. This differentiates it from chloro- or bromo-analogs that display different cross-coupling reactivity profiles [1].

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